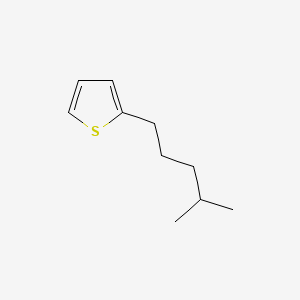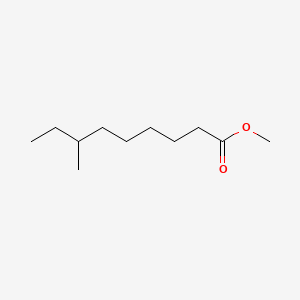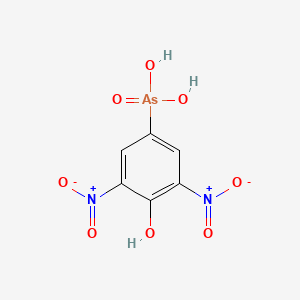
4-Hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core with a hydroxy group at position 4 and a 3-methylbut-2-en-1-yl substituent at position 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications to introduce the hydroxy and 3-methylbut-2-en-1-yl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
化学反応の分析
Types of Reactions
4-Hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
4-Hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a precursor for various chemical products.
作用機序
The mechanism of action of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer effects could be due to the induction of apoptosis in cancer cells through the modulation of signaling pathways.
類似化合物との比較
Similar Compounds
4-Hydroxyquinolin-2(1H)-one: Lacks the 3-methylbut-2-en-1-yl substituent.
3-(3-Methylbut-2-en-1-yl)quinolin-2(1H)-one: Lacks the hydroxy group at position 4.
Quinolin-2(1H)-one: Lacks both the hydroxy group and the 3-methylbut-2-en-1-yl substituent.
Uniqueness
4-Hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one is unique due to the presence of both the hydroxy group and the 3-methylbut-2-en-1-yl substituent, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-hydroxy-3-(3-methylbut-2-enyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9(2)7-8-11-13(16)10-5-3-4-6-12(10)15-14(11)17/h3-7H,8H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUWSFRZTBISNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=CC=CC=C2NC1=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715824 |
Source


|
| Record name | 4-Hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6431-84-1 |
Source


|
| Record name | 4-Hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
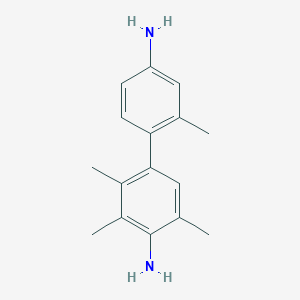

![Didecyl 2-[(4-methylphenyl)methyl]butanedioate](/img/structure/B14737305.png)
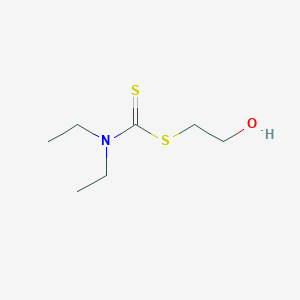
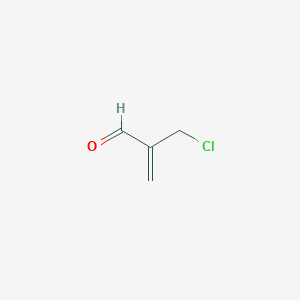
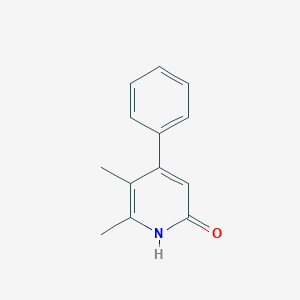
![1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene](/img/structure/B14737318.png)
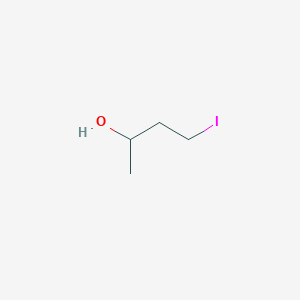
![N-(3-chloro-4-methylphenyl)-3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B14737329.png)
![8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14737336.png)
